DTPA-tetra(tBu)ester
Description
Overview of Polyaminocarboxylate Chelators in Chemical Synthesis and Research Applications
Polyaminocarboxylate chelators are a class of ligands characterized by a polyamine backbone appended with multiple carboxylic acid groups. rsc.orgresearchgate.net This structural motif endows them with a remarkable ability to form stable complexes with a wide array of metal ions. rsc.org The nitrogen and oxygen atoms of the amino and carboxylate groups, respectively, act as donor atoms, effectively enveloping the metal ion in a cage-like structure known as a chelate.
The applications of these chelators are vast and impactful, spanning various scientific disciplines. In medicine, they are integral to the formulation of contrast agents for magnetic resonance imaging (MRI) and as bifunctional chelating agents for linking radioactive metal ions to targeting biomolecules for diagnostic imaging (SPECT and PET) and targeted radionuclide therapy. rsc.orgscispace.com Their strong metal-binding capacity also makes them useful in treating heavy metal poisoning. Industrially, they are employed in water treatment, paper production, and as food additives to prevent metal-catalyzed degradation.
Rationale for Ester Protection in DTPA-based Ligands: Focus on tert-Butyl Esters
The synthesis of complex molecules often requires a strategic approach to manage the reactivity of various functional groups. This is where the concept of protecting groups becomes crucial. wikipedia.org In the context of DTPA and other polyaminocarboxylate chelators, the multiple carboxylic acid groups are highly reactive and can interfere with desired chemical transformations on other parts of the molecule.
Esterification is a common method to temporarily "mask" the reactivity of carboxylic acids. Among the various ester protecting groups, the tert-butyl (tBu) ester offers several distinct advantages. youtube.comresearchgate.net Tert-butyl esters are notably stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. youtube.com This stability allows for chemical modifications to be performed on other parts of the molecule without affecting the protected carboxylates.
Crucially, the deprotection of tert-butyl esters can be achieved under mild acidic conditions, typically using trifluoroacetic acid (TFA). nih.gov This orthogonality in deprotection strategies is highly advantageous in multi-step syntheses, as it allows for the selective removal of the tert-butyl groups without disturbing other acid-labile protecting groups that may be present in the molecule. This selective deprotection is often more challenging with other ester groups like methyl or ethyl esters, which may require harsher conditions for removal. youtube.com
Significance of DTPA-tetra(tBu)ester as a Versatile Intermediate in Academic Research
This compound is a derivative of DTPA where four of the five carboxylic acid groups are protected as tert-butyl esters, leaving one carboxylic acid group free for reaction. nih.govnih.gov This "monoreactive" nature makes it an exceptionally versatile and valuable intermediate in academic and pharmaceutical research. nih.gov
The free carboxylic acid can be activated and coupled to a primary amine on a target molecule, such as a peptide, antibody, or small molecule drug. nih.gov This conjugation is a key step in the development of targeted radiopharmaceuticals. medchemexpress.commedchemexpress.com Once the DTPA moiety is attached to the targeting biomolecule, the tert-butyl protecting groups are removed, and the now-free carboxylate arms can efficiently chelate a radionuclide. medchemexpress.commedchemexpress.com This approach allows for the precise delivery of radiation to specific sites in the body, such as tumors, for either diagnostic imaging or therapeutic purposes. medchemexpress.com
The use of this compound offers a significant advantage over methods that employ cyclic DTPA dianhydride, as it avoids the formation of cross-linked and bis-peptide products, leading to higher yields and purer conjugates. nih.gov This streamlined and high-yield synthetic route has accelerated the development of novel peptide-based radiopharmaceuticals for a variety of disease targets. nih.gov
Below are data tables summarizing the chemical properties of this compound and providing examples of its application in research.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 180152-83-4 pharmaffiliates.compu-kang.com |
| Molecular Formula | C30H55N3O10 pharmaffiliates.compu-kang.com |
| Molecular Weight | 617.78 g/mol pharmaffiliates.com |
| Appearance | Colorless to yellowish oil chematech-mdt.com |
| Synonyms | Diethylenetriamine-N,N,N”,N”-tetra-tert-butyl acetate-N'-acetic acid, tetra-tBu-DTPA medchemexpress.com |
Table 2: Examples of Research Applications of this compound
| Target Biomolecule | Radionuclide Chelate | Research Area |
| D-Phe1-octreotide | ¹¹¹In | Tumor Imaging (Somatostatin Receptors) nih.gov |
| Peptides | Various (e.g., ⁹⁰Y, ¹⁷⁷Lu) | Targeted Radionuclide Therapy nih.gov |
| Taxol-Folic Acid Conjugates | N/A (focus on synthesis) | Targeted Chemotherapy |
| Various Peptides | Various | Solid-Phase Peptide Synthesis and Conjugation nih.gov |
Properties
IUPAC Name |
2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55N3O10/c1-27(2,3)40-23(36)18-31(13-15-32(17-22(34)35)19-24(37)41-28(4,5)6)14-16-33(20-25(38)42-29(7,8)9)21-26(39)43-30(10,11)12/h13-21H2,1-12H3,(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYDHTFZLUTQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCN(CC(=O)O)CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101094 | |
| Record name | 14-(1,1-Dimethylethyl) 12-(carboxymethyl)-6,9-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-3-oxa-6,9,12-triazatetradecan-14-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180152-83-4 | |
| Record name | 14-(1,1-Dimethylethyl) 12-(carboxymethyl)-6,9-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-3-oxa-6,9,12-triazatetradecan-14-oate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180152-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-(1,1-Dimethylethyl) 12-(carboxymethyl)-6,9-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-3-oxa-6,9,12-triazatetradecan-14-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dtpa Tetra Tbu Ester
Comparative Analysis of Synthetic Efficiency and Product Purity
The synthesis of Diethylenetriaminepentaacetic acid (DTPA) and its derivatives, particularly the tert-butyl ester form (DTPA-tetra(tBu)ester), is a critical step for their subsequent use in various applications, such as radiopharmaceutical development and medical imaging mdpi.com. Achieving high synthetic efficiency, characterized by robust yields, and ensuring a high purity profile are paramount for the reliability and efficacy of these compounds. A comparative analysis of different synthetic routes and methodologies reveals distinct advantages and challenges in obtaining this compound with optimal characteristics. The tert-butyl ester is often employed as a protecting group for the carboxylic acid functionalities, allowing for selective manipulation of the DTPA molecule or its conjugates.
Strategies to Minimize Byproduct Formation in Multi-Esterification Reactions
The DTPA molecule possesses five carboxylic acid groups, making its multi-esterification a complex process where byproduct formation can be a significant concern. Incomplete esterification can lead to a mixture of partially esterified products, while side reactions during the esterification process itself, or during subsequent deprotection steps, can generate a range of impurities. Traditional approaches, such as those employing cyclic DTPA dianhydride (cDTPA), have been noted to result in lower synthetic yields and a greater propensity for nonselective reactions when used for conjugation nih.gov.
Methodologies for Enhanced Synthetic Yields and Purity Profile
Several methodologies have been successfully implemented to enhance both the synthetic yield and the purity of this compound and its derivatives. Solid-phase synthesis (SPS) has emerged as a particularly effective technique, offering high yields and often simplifying purification processes mdpi.comnih.gov. For instance, solid-phase synthesis of DTPA tetra-t-Bu ester has been reported to achieve yields as high as 89% over a three-step process, with the product being obtained without the need for further purification, indicating a high degree of selectivity and minimal byproduct formation nih.gov.
Modifications to established synthetic protocols have also proven instrumental in improving yield and purity rsc.org. The choice of tert-butyl ester as a protecting group is advantageous due to the relative mildness of its cleavage conditions, typically involving acidic media such as formic acid or trifluoroacetic acid, which helps to preserve the integrity of the molecule and minimize degradation mdpi.comresearchgate.net. This contrasts with harsher deprotection methods that might be required for other ester types. Furthermore, the strategy of attaching substituents via an amide linkage to a preformed DTPA ligand has been described as a simple and convenient method capable of yielding compounds in high yields and good purity rsc.org. The commercial availability of this compound further underscores the development of reliable and efficient synthetic routes mdpi.com.
Summary of Synthetic Approaches and Outcomes
The following table highlights key synthetic strategies and their reported outcomes in terms of yield and purity for this compound and related derivatives, illustrating the advancements in achieving efficient and pure syntheses.
| Synthetic Strategy / Modification | Reported Yield | Purity Aspect / Byproduct Management | Key Benefit | Source |
| Solid-Phase Synthesis (SPS) of DTPA tetra-t-Bu ester | 89% (over 3 steps) | High purity, no purification needed | Efficient synthesis, reduced byproduct formation | nih.gov |
| Monoreactive DTPA (mDTPA) in conjugation | Greatly increased yield (compared to cDTPA) | Minimized nonselective reactions, reduced side products | Controlled conjugation, improved purity | nih.gov |
| Modified synthetic procedures | Improved yield and purity | Not specified | Process optimization | rsc.org |
| tert-Butyl ester cleavage (e.g., formic acid) | Quantitative (95%) for related DO3A derivative | Not specified | Mild deprotection, preserves molecular integrity | mdpi.com |
| Amide linkage to preformed DTPA | High yields and good purity | Good purity | Versatile functionalization, efficient | rsc.org |
Chemical Modification and Derivatization of Dtpa Tetra Tbu Ester
Synthesis of Intermediate Prochelators for Advanced Ligand Architectures
Diethylenetriaminepentaacetic acid tetra-tert-butyl ester (DTPA-tetra(tBu)ester) is a pivotal compound in the synthesis of advanced chelating agents. Its structure, featuring four tert-butyl ester-protected carboxylic acid groups and typically one free carboxylic acid, makes it a versatile precursor for creating sophisticated ligand architectures. The tert-butyl ester groups serve as robust protecting groups, which can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to reveal additional carboxylic acid functionalities when required for more complex molecular designs. nih.govgoogle.com
The primary objective in utilizing this compound for this purpose is to generate intermediate prochelators that possess a readily accessible reactive site. These intermediates are essential for the subsequent conjugation to biomolecules or other targeting vectors, ultimately forming bifunctional chelating agents (BFCAs). These BFCAs are designed to facilitate the precise attachment of metal ions, particularly radiometals, to specific biological targets for applications in molecular imaging and targeted radiotherapy. mdpi.comresearchgate.netbiosyn.com
Key Synthetic Strategies and Intermediate Formation
Several synthetic methodologies are employed to produce DTPA-based intermediate prochelators, with this compound serving as a core building block:
Direct Functionalization via Carboxyl Activation: this compound, in its commercially available form, often possesses a free carboxylic acid group. This group can be directly activated using standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). mdpi.com This activation transforms the free carboxyl group into a reactive ester or activated amide, rendering the molecule an intermediate prochelator ready for conjugation with primary amines found on peptides, proteins, or other amine-functionalized molecules.
Orthogonal Protection and Selective Deprotection: To enable highly controlled functionalization, strategies involving orthogonal protection are utilized. For instance, researchers have synthesized DTPA derivatives where one carboxylic acid is protected as a benzyl (B1604629) ester, while the remaining four are protected as tert-butyl esters (e.g., this compound-mono-benzyl ester). nih.gov This specific intermediate allows for the selective removal of the benzyl ester group, typically via catalytic hydrogenation (e.g., H₂ with Pd/C). This process yields a DTPA derivative with a single free carboxylic acid group (this compound-mono-acid), which then functions as a precisely defined intermediate prochelator for subsequent conjugation reactions. nih.gov
Solid-Phase Synthesis (SPS): Solid-phase synthesis offers an efficient route to produce DTPA derivatives with protected carboxylate groups. Through SPS, DTPA monoacid with tetra-t-butyl ester protection can be synthesized, often starting from diethylenetriamine (B155796) and employing sequential alkylation steps. nih.gov This method is advantageous due to potentially high yields and simplified purification procedures, yielding an intermediate prochelator suitable for further conjugation.
Intermediate Prochelators in Advanced Ligand Architectures
The intermediate prochelators derived from this compound are critical components in the construction of advanced ligand systems. These intermediates, equipped with a reactive handle, are conjugated to targeting vectors such as peptides, antibodies, or small molecules. mdpi.comresearchgate.netbiosyn.commdpi.com For example, an intermediate like this compound-mono-acid can be coupled with the amine terminus of a peptide using amide bond formation chemistry. The tert-butyl ester protecting groups are typically retained during this initial conjugation step to maintain the integrity of the chelating arms. Following conjugation, these tert-butyl esters can be selectively removed to liberate the free carboxylic acids. These liberated carboxylates then coordinate with radiometals (e.g., ⁶⁸Ga, ¹¹¹In, ⁹⁰Y, ¹⁷⁷Lu) to form the final metal-labeled conjugate, thereby establishing the advanced ligand architecture. mdpi.com
Table 1: Synthesis and Functionalization of this compound for Intermediate Prochelator Formation
| Starting Material/Intermediate | Synthesized Intermediate Prochelator | Primary Synthetic Strategy / Key Transformation | Protecting Groups Retained | Reactive Site for Conjugation | Notes / Yield | Representative Reference |
| This compound | This compound-mono-acid | Synthesis via orthogonal protection (e.g., benzyl ester), followed by selective deprotection of the benzyl ester. | Four tert-butyl esters | Free carboxyl group | Intermediate for further conjugation. | nih.gov |
| This compound | This compound (activated) | Activation of the inherent free carboxyl group. | Four tert-butyl esters | Activated carboxyl group (e.g., HBTU ester) | Ready for direct conjugation. | mdpi.com |
| (Precursor to this compound) | DTPA monoacid tetra-t-Bu ester | Solid-phase synthesis (SPS) from diethylenetriamine and subsequent alkylation/cleavage. | Four tert-butyl esters | Free carboxyl group | 89% yield for cleaved product. | nih.gov |
Table 2: Conjugation of Intermediate Prochelators to Form Advanced Ligand Architectures
| Intermediate Prochelator | Conjugation Partner (Example) | Coupling Chemistry | Reagents/Conditions (Example) | Resulting Advanced Ligand Architecture | Representative Reference |
| This compound-mono-acid | Primary amines (e.g., on peptides) | Amide bond formation | Activation (e.g., HBTU), coupling | Peptide-DTPA conjugate | mdpi.com |
| This compound (activated) | Primary amines (e.g., on peptides) | Amide bond formation | Activation (e.g., HBTU), coupling | Peptide-DTPA conjugate | mdpi.com |
Compound List:
this compound
Diethylenetriamine
Trifluoroacetic acid (TFA)
Benzyl ester
this compound-mono-benzyl ester
this compound-mono-acid
DTPA monoacid tetra-t-Bu ester
N,N'-dicyclohexylcarbodiimide (DIC)
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
Peptides
Proteins
Radiometals
Coordination Chemistry of Dtpa Tetra Tbu Ester Post Deprotection and Its Metal Complexes
Ligand Characteristics and Donor Atom Properties of the Deprotected DTPA Core
Upon deprotection, the DTPA ligand possesses eight potential donor atoms for metal coordination: three nitrogen atoms from the diethylenetriamine (B155796) backbone and five oxygen atoms from the carboxylate groups. This octadentate capability allows DTPA to form a cage-like structure around a metal ion, effectively sequestering it. The flexible nature of the DTPA backbone enables it to "wrap around" a metal ion, facilitating rapid complex formation. nih.gov The coordination of metal ions typically involves the displacement of water molecules from the inner coordination sphere of the metal. nih.gov
The precise coordination mode of DTPA can vary depending on the specific metal ion and the surrounding conditions. For instance, with lanthanide ions like Europium(III), spectroscopic and computational studies suggest that DTPA acts as an octadentate ligand in both EuL2- and EuHL- complexes. nih.gov In the protonated complex (EuHL-), the proton resides on a carboxylate oxygen, and the europium ion is also coordinated to a water molecule. nih.gov
Thermodynamics and Kinetics of Metal Ion Complexation
The formation of metal-DTPA complexes is governed by both thermodynamic stability and kinetic inertness. High thermodynamic stability refers to a strong binding affinity between the ligand and the metal ion at equilibrium, while kinetic inertness describes the resistance of the complex to dissociation.
DTPA forms highly stable complexes with trivalent lanthanide ions, which is a key reason for their use in applications such as magnetic resonance imaging (MRI). The chelation of gadolinium(III) with DTPA results in a stable, strongly paramagnetic complex. ajronline.org
The thermodynamics of complexation between DTPA and lanthanides like Neodymium(III) and Europium(III) are exothermic, meaning the complexation process releases heat. nih.govresearchgate.net Consequently, the stability of these complexes decreases as the temperature increases. nih.govresearchgate.net For example, the stability constants of Nd(III)-DTPA and Eu(III)-DTPA complexes decrease by a factor of 10 as the temperature rises from 10 to 70 °C. nih.gov
The kinetics of complex formation between lanthanides and DTPA can be influenced by various factors, including pH and the presence of other ligands. rsc.orgresearchgate.net Studies have shown that the complex formation rate is fastest for Gadolinium(III) within the lanthanide series under certain conditions. rsc.org High kinetic stability is a critical requirement for applications like MRI to prevent the release of toxic free metal ions in vivo. nih.gov For instance, the gadolinium complex with a DTPA-bis(amide) analog has been shown to be more kinetically inert than Gd-DTPA itself. nih.gov
| Metal Ion | Log KML | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
| Nd(III) | ~21.6 | -30 to -50 | 250-300 | nih.govresearchgate.net |
| Eu(III) | ~22.4 | -30 to -50 | 250-300 | nih.govresearchgate.net |
| Gd(III) | ~22.5 | - | - | ajronline.org |
| Lu(III) | - | - | - | rsc.org |
| Note: Thermodynamic data can vary with experimental conditions such as temperature and ionic strength. The values presented are approximate. |
DTPA is a widely used chelator for various radiometals in diagnostic and therapeutic radiopharmaceuticals.
Indium-111 and Yttrium-90: The dissociation rate of [90Y]DTPA conjugated to an antibody in serum is comparable to that of [111In]DTPA, at about 8-9% per day. nih.govsnmjournals.org This indicates a relatively high in vivo stability for these complexes. nih.gov
Gallium-68: Due to the high stability of gallium-transferrin complexes in the body, a strong chelator like DTPA is necessary to create stable 68Ga-labeled proteins for in vivo applications. nih.gov Labeling of DTPA-conjugated molecules with 68Ga can be achieved at room temperature within minutes at a pH of around 4. nih.gov However, the stability of 68Ga-DTPA derivatives in vivo has been a concern, leading to less common use in recent years. uni-mainz.de
Bismuth-213: The DTPA ligand forms a stable complex with Bi(III) with a high stability constant (log KBi-DTPA = 35.2). researchgate.net The complex formation is rapid, occurring within minutes at room temperature. researchgate.net However, in vivo dissociation of 213Bi from DTPA can be problematic. researchgate.netnih.gov Modified versions of DTPA, such as CHX-A''-DTPA, have been developed to improve the in vivo inertness of the bismuth complex. nih.govnih.gov
| Radiometal | Key Findings | References |
| Indium-111 | Dissociation rate of [111In]DTPA-IgG in serum is ~8-9%/day. | nih.govsnmjournals.org |
| Gallium-68 | Labeling occurs rapidly at room temperature and acidic pH. In vivo stability can be a concern. | nih.govnih.govuni-mainz.de |
| Yttrium-90 | Dissociation rate of [90Y]DTPA-IgG in serum is similar to that of [111In]DTPA-IgG. | nih.govsnmjournals.org |
| Bismuth-213 | Forms a very stable complex (log K ~35.2) rapidly at room temperature. In vivo stability can be an issue. | researchgate.netnih.gov |
Influence of Chelate Structure on Metal Ion Binding Stability and Kinetic Inertness
The structure of the DTPA chelate significantly influences the stability and kinetic inertness of its metal complexes. The octadentate nature of DTPA provides a high degree of preorganization, which contributes to the formation of thermodynamically stable complexes.
Modifications to the DTPA backbone or its carboxylate arms can further enhance these properties. For example, creating a more rigid backbone, as in CHX-A''-DTPA, has been shown to improve the kinetic inertness of Bi-213 complexes compared to the more flexible, linear DTPA. nih.govnih.gov This increased rigidity helps to prevent the dissociation of the metal ion from the chelate.
Conversely, acyclic chelators like DTPA generally tend to form less inert complexes in vivo compared to macrocyclic chelators like DOTA, although modifications to the DTPA structure can mitigate this. nih.gov The kinetic inertness of a complex is crucial for in vivo applications to minimize the release of potentially toxic free metal ions.
Mechanistic Investigations of Water Exchange Rates in Metal-DTPA Complexes in Model Systems
The rate at which water molecules exchange between the inner coordination sphere of a metal-DTPA complex and the bulk solvent is a critical parameter, particularly for MRI contrast agents. nih.gov This water exchange rate (kex) is often determined using variable-temperature and -pressure 17O NMR spectroscopy. nih.gov
For Gd(III)-DTPA complexes, there is typically one water molecule coordinated to the metal ion. nih.govacs.org The mechanism of water exchange in these complexes has been shown to be dissociative, meaning a water molecule first dissociates from the complex before another one enters. nih.gov This is in contrast to the associative pathway observed for the hydrated Gd(III) aqua ion. nih.gov This dissociative mechanism results in significantly slower water exchange rates for Gd-DTPA compared to the aqua ion. nih.govnih.gov
The water exchange rate for [Gd(DTPA)(H2O)]2- has been determined to be approximately (4.1 ± 0.3) × 106 s-1. researchgate.net The activation volume (ΔV‡), a parameter that helps elucidate the exchange mechanism, is positive for these complexes, which is consistent with a dissociative pathway. researchgate.net Steric crowding around the water binding site, influenced by the ligand structure, is a key factor that determines the mechanism and rate of water exchange. acs.org
Research Applications in Molecular Imaging and Radiopharmaceutical Development Pre Clinical
Precursor in Radiopharmaceutical Agent Development
DTPA-tetra(tBu)ester serves as a critical bifunctional chelator (BFC) and precursor in the development of radiopharmaceutical agents. medchemexpress.com Its structure, which includes four tert-butyl ester protecting groups, is advantageous for controlled synthesis, ensuring that specific reactive sites are available for conjugation without unintended side reactions. nih.gov This makes it a valuable component in the indirect labeling of biomolecules, where a chelator is first conjugated to a targeting molecule and then used to complex a metallic radionuclide. nih.govmedchemexpress.com
This method allows for the stable incorporation of various metallic radionuclides for imaging and therapeutic applications. nih.gov For example, DTPA analogues have demonstrated rapid radiolabeling kinetics with Lutetium-177 at room temperature, highlighting the efficiency of this chelation system for producing radioconjugates under mild conditions suitable for sensitive biomolecules. nih.gov
The successful development of a radiopharmaceutical requires rigorous assessment of its radiochemical yield and purity. Following the synthesis of a DTPA-peptide conjugate using the this compound precursor, radiolabeling efficiency is a key measure of success. In the development of ¹¹¹In-DTPA-D-Phe¹-octreotide, the final product achieved a radiochemical yield greater than 95% after being radiolabeled with Indium-111. nih.gov
Purity is confirmed using a combination of analytical techniques. Common methods to verify the integrity and purity of the final radiolabeled product include analytical reversed-phase high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and cellulose acetate (B1210297) electrophoresis (CAE). nih.gov Furthermore, in vitro stability studies are often conducted in human serum or phosphate-buffered saline (PBS) to ensure the radioconjugate remains intact over time, which is crucial for its potential application. nih.gov
Table 1: Radiochemical Yield and Purity Assessment
| Chelator/Conjugate | Radionuclide | Radiochemical Yield (RCY) | Purity Assessment Methods | Source |
|---|---|---|---|---|
| DTPA-D-Phe¹-octreotide | ¹¹¹In | >95% | HPLC, TLC, CAE | nih.gov |
Design and Synthesis of Targeted Molecular Probes for In Vitro Studies
This compound is particularly well-suited for conjugation to peptides during solid-phase peptide synthesis (SPPS). nih.gov SPPS is a method where a peptide is assembled sequentially while anchored to an insoluble polymer resin. units.it The Fmoc/tBu strategy is a common approach in SPPS, where the temporary N-alpha protecting group (Fmoc) is removed with a base, and acid-labile tert-butyl (tBu) groups protect the amino acid side chains. peptide.comresearchgate.net
A high-yield synthetic procedure for creating DTPA-peptide conjugates utilizes this methodology. nih.gov The process involves building the desired peptide chain on a resin, after which the monoreactive this compound is coupled to the N-terminal alpha-amine group of the peptide. nih.gov The final step involves treatment with an acid, such as trifluoroacetic acid (TFA), which simultaneously removes the tBu protecting groups from the chelator and cleaves the completed conjugate from the resin support. nih.govresearchgate.net This method has been shown to significantly increase the synthetic yield of conjugates like DTPA-D-Phe¹-octreotide to over 30%, a substantial improvement compared to older methods. nih.gov
Table 2: Key Steps in SPPS Conjugation of this compound
| Step | Description | Reagents/Conditions | Source |
|---|---|---|---|
| 1 | Resin Loading | The first amino acid is attached to a solid support (e.g., 2-chlorotrityl chloride resin). | nih.gov |
| 2 | Peptide Elongation | The peptide chain is constructed by sequential addition of Fmoc-protected amino acids. | nih.govpeptide.com |
| 3 | Chelator Coupling | This compound is coupled to the N-terminus of the resin-bound peptide. | nih.gov |
A primary application of this compound is the creation of targeted molecular probes for studying biological systems. By conjugating the chelator to a biomolecule with a known affinity for a specific biological target, researchers can create probes for receptor-specific binding assays. nih.gov
A prominent example is the synthesis of DTPA-D-Phe¹-octreotide. Octreotide is an analog of the hormone somatostatin and binds with high affinity to somatostatin receptors, which are overexpressed on various neuroendocrine tumors. nih.gov The successful synthesis and subsequent radiolabeling of this conjugate with Indium-111 created a probe specifically for imaging these receptor-positive tumors. nih.gov The development of such chelator-biomolecule conjugates is fundamental for preclinical research, enabling the visualization and quantification of receptor expression in cellular and animal models, which is a prerequisite for developing targeted diagnostics and therapies.
Role in Magnetic Resonance Imaging (MRI) Contrast Agent Development (Pre-clinical)
In the field of MRI, this compound functions as a pivotal intermediate for the synthesis of advanced, targeted contrast agents. While the final active contrast agent is typically a complex of deprotected DTPA with a paramagnetic metal ion like Gadolinium (Gd³⁺), the tBu-ester derivative is essential for its synthesis. nih.govbiopal.com The Gd-DTPA complex enhances the relaxation rate of water protons, providing improved contrast in MR images. nih.govrsc.org
The development of preclinical MRI probes often involves attaching the Gd-DTPA complex to a larger molecule or a targeted vector to alter its biodistribution or direct it to specific tissues. nih.gov The synthetic route to these targeted agents involves first conjugating this compound to the desired biomolecule (such as a peptide or antibody) using methods like SPPS. Following conjugation, the tert-butyl ester groups are removed to expose the five carboxylate arms of the DTPA molecule. These arms then form a highly stable complex with Gd³⁺. This approach allows for the creation of novel MRI contrast agents designed for specific preclinical applications, such as hepatobiliary imaging or tumor-specific enhancement, by combining the imaging properties of Gd-DTPA with the targeting capabilities of a chosen biomolecule. nih.govnih.gov
As a Bifunctional Chelator for Paramagnetic Metal Ions in Research
This compound serves as a quintessential bifunctional chelator in preclinical research, primarily for the stable coordination of paramagnetic metal ions. medchemexpress.commedchemexpress.com Its fundamental role is to securely bind a metal ion while providing a reactive site for conjugation to a biomolecule, such as a peptide or antibody, thereby directing the metal ion to a specific biological target. This characteristic is pivotal in the development of targeted contrast agents for magnetic resonance imaging (MRI) and radiopharmaceuticals for nuclear medicine.
The DTPA backbone offers multiple coordination sites, forming a highly stable complex with a variety of metal ions. The tert-butyl ester groups, on the other hand, serve as protecting groups for the carboxylates, preventing them from participating in unwanted side reactions during the conjugation of the chelator to a targeting molecule. Following conjugation, these ester groups can be readily removed under acidic conditions to regenerate the free carboxylates, which are then available for chelation. This strategic design facilitates a more controlled and efficient synthesis of complex bioconjugates.
In the context of molecular imaging, this compound is instrumental in the development of targeted MRI contrast agents. By conjugating the chelator to a molecule that recognizes a specific cellular or tissue marker and subsequently introducing a paramagnetic metal ion such as gadolinium(III) (Gd³⁺), researchers can create probes that enhance the MR signal at the target site. This enables the non-invasive visualization of biological processes and the identification of diseased tissues in preclinical models.
Similarly, in radiopharmaceutical development, this compound is employed to chelate diagnostic or therapeutic radionuclides. medchemexpress.com For single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging, radionuclides such as indium-111 (¹¹¹In) or gallium-68 (⁶⁸Ga) can be chelated. For therapeutic applications, beta-emitting isotopes like lutetium-177 (¹⁷⁷Lu) or yttrium-90 (⁹⁰Y), or alpha-emitting isotopes, can be incorporated. The ability of this compound to form stable complexes with this diverse range of metal ions underscores its versatility and importance in preclinical research.
Table 1: Applications of this compound as a Bifunctional Chelator
| Application Area | Metal Ion Type | Example Metal Ions | Purpose |
|---|---|---|---|
| Magnetic Resonance Imaging (MRI) | Paramagnetic | Gd³⁺ | Signal enhancement for targeted imaging |
| Nuclear Medicine (SPECT/PET) | Diagnostic Radionuclides | ¹¹¹In, ⁶⁸Ga | Targeted diagnostic imaging |
| Radiopharmaceutical Therapy | Therapeutic Radionuclides | ¹⁷⁷Lu, ⁹⁰Y | Targeted delivery of radiation for therapy |
Exploration of Relaxivity Properties in Non-Biological or Ex Vivo Systems
The efficacy of a Gd³⁺-based MRI contrast agent is quantified by its relaxivity, which is a measure of its ability to increase the relaxation rate of water protons in its vicinity. The exploration of the relaxivity properties of DTPA-based chelates, including derivatives conceptually similar to this compound, is a critical area of research in non-biological and ex vivo systems. These studies aim to understand and optimize the factors that govern relaxivity to design more sensitive contrast agents.
Relaxivity is influenced by several parameters, including the number of water molecules directly coordinated to the Gd³⁺ ion (q), the residence lifetime of these water molecules (τM), and the rotational correlation time (τR) of the complex. The chemical structure of the chelator plays a crucial role in modulating these parameters.
In non-biological systems, such as aqueous solutions and phantom studies, researchers can systematically investigate how modifications to the DTPA backbone affect relaxivity. For instance, the introduction of bulky side chains or the alteration of the ligand's rigidity can impact the rotational correlation time. Slower tumbling of the complex generally leads to higher relaxivity.
Ex vivo studies, using tissue samples, provide a more biologically relevant environment to assess the relaxivity of these complexes. In these systems, interactions with biological macromolecules, such as proteins, can significantly alter the rotational correlation time and, consequently, the relaxivity. For example, the binding of a Gd³⁺-DTPA-conjugated molecule to its target protein can dramatically slow its tumbling rate, leading to a substantial increase in the observed relaxivity. This phenomenon is the basis for the development of "smart" MRI contrast agents that only become highly visible upon binding to their target.
While specific relaxivity data for the this compound complex itself is not extensively published, the principles derived from studies on other DTPA derivatives are directly applicable. These foundational studies in non-biological and ex vivo settings are essential for predicting the in vivo performance of new contrast agents and for guiding the rational design of next-generation imaging probes with enhanced sensitivity.
Table 2: Key Parameters Influencing Relaxivity of Gd³⁺-DTPA Complexes
| Parameter | Description | Impact on Relaxivity |
|---|---|---|
| q | Number of inner-sphere water molecules | Higher q generally increases relaxivity |
| τM | Residence lifetime of coordinated water | Optimal τM is crucial; too short or too long reduces relaxivity |
| τR | Rotational correlation time | Slower tumbling (longer τR) generally increases relaxivity |
Emerging Research Avenues for this compound Derivatives
Conceptual Integration into Theranostic Approaches in Pre-clinical Models
The concept of theranostics, which combines therapeutic and diagnostic capabilities in a single agent, represents a paradigm shift in personalized medicine. Bifunctional chelators like this compound are conceptually well-suited for integration into theranostic platforms in preclinical models. The core principle involves pairing a diagnostic radionuclide with a therapeutic radionuclide, both chelated by the same or very similar chelators and attached to the same targeting biomolecule.
A hypothetical theranostic pair utilizing a this compound derivative could involve:
The Diagnostic Agent: The this compound-conjugated targeting molecule is chelated with a diagnostic radionuclide, such as indium-111 (for SPECT imaging) or gallium-68 (for PET imaging). This allows for non-invasive imaging to confirm the presence and location of the target, assess tumor uptake, and determine patient eligibility for the corresponding therapy.
The Therapeutic Agent: The same this compound-conjugated targeting molecule is then chelated with a therapeutic radionuclide, such as lutetium-177 or yttrium-90. This therapeutic agent, with its biodistribution now predictable from the diagnostic scan, can be administered to deliver a targeted dose of radiation to the tumor cells while minimizing off-target toxicity.
The use of the same chelator and targeting molecule for both the diagnostic and therapeutic agents ensures that their pharmacokinetic and pharmacodynamic properties are nearly identical, which is a fundamental requirement for a successful theranostic approach. The versatility of DTPA in stably chelating a wide range of radiometals makes it an attractive candidate for such applications. While specific preclinical studies employing this compound in a complete theranostic workflow are still emerging, the conceptual framework is well-established, and it represents a promising avenue for future research.
Use as a Building Block in Novel Material Science Applications (e.g., purification of waste water)
Beyond its established role in biomedical research, the chemical structure of this compound lends itself to conceptual applications in material science. The presence of multiple reactive functional groups—the carboxylic acid and the ester-protected carboxylates—makes it a versatile building block for the synthesis of more complex materials.
One potential, though still largely conceptual, application lies in the development of materials for environmental remediation, such as the purification of wastewater. The strong metal-chelating properties of the DTPA core could be harnessed to create polymers or functionalized surfaces capable of selectively capturing heavy metal ions from contaminated water sources.
For instance, this compound could be chemically incorporated into a polymer matrix or grafted onto the surface of a solid support, such as silica or a membrane. After deprotection of the tert-butyl ester groups, the resulting material would be rich in DTPA moieties, creating a high-capacity sorbent for heavy metals. The selectivity of DTPA for certain metal ions could also be exploited for the targeted removal or recovery of specific valuable or toxic metals.
While the direct use of this compound in wastewater purification is not yet a widely reported application, the fundamental chemistry of the molecule suggests its potential as a precursor for designing novel materials with advanced chelation properties. Further research in this area could open up new and impactful applications for this versatile compound outside of the biomedical field.
Advanced Analytical Characterization in Chemical and Biochemical Research
Quantitative Analysis of Ester Hydrolysis and Stability in Research Media
DTPA-tetra(tBu)ester is a derivative of diethylenetriaminepentaacetic acid (DTPA) where the four carboxylic acid groups are protected as tert-butyl esters mdpi.comresearchgate.netnih.govmedchemexpress.com. This esterification is a critical step in its application, serving to shield the reactive carboxylic acid functionalities during synthesis and conjugation processes. The tert-butyl ester groups enhance the molecule's stability in various chemical environments, allowing for controlled deprotection when the free carboxylic acid groups are required for metal chelation or further functionalization mdpi.comresearchgate.netnih.gov. Consequently, understanding the hydrolysis and stability of these ester groups across different research media is essential for its effective utilization in fields such as radiopharmaceutical development and molecular imaging.
General Hydrolysis Characteristics of tert-Butyl Esters
Tert-butyl esters are known for their susceptibility to hydrolysis, with the rate of this process being significantly influenced by factors such as pH and temperature acs.orgusgs.govresearchgate.net. Acidic conditions, in particular, are recognized for promoting the cleavage of tert-butyl ester bonds, a characteristic often exploited for their controlled deprotection nih.govusgs.govresearchgate.net. For example, the hydrolysis of tert-butyl formate (B1220265) provides a representative kinetic profile for tert-butyl esters. Under neutral conditions (pH 5-7), a neutral hydrolysis pathway dominates, with a rate constant (k_N) reported at approximately 1.0 × 10⁻⁶ s⁻¹ usgs.gov. In acidic environments, the hydrolysis rate increases substantially due to acid catalysis, with a rate constant (k_A) of approximately 2.7 × 10⁻³ M⁻¹s⁻¹ usgs.gov. Basic hydrolysis also occurs, albeit at a different rate, with a reported rate constant (k_B) of 1.7 M⁻¹s⁻¹ usgs.gov. These varying rates directly impact the stability, with tert-butyl formate exhibiting a half-life of around 6 hours at pH 2 and 4°C, extending to approximately 5 days at neutral pH (22°C), and reducing to a mere 8 minutes at pH 11 and 22°C usgs.gov. Furthermore, chemoselective hydrolysis of tert-butyl esters has been achieved using Lewis acids like ZnBr₂ in specific solvent systems, often in the presence of other acid-labile protecting groups researchgate.net.
Stability of this compound in Research Media
While comprehensive quantitative data detailing the hydrolysis kinetics of this compound across a wide array of research media is not extensively documented in the provided literature snippets, its role as a protected intermediate implies a degree of stability under neutral to mildly basic conditions. The tert-butyl ester groups are deliberately designed to remain intact until a specific deprotection step, typically involving acidic conditions, is performed to liberate the carboxylic acid functionalities mdpi.comresearchgate.netnih.gov.
Studies on closely related compounds, such as Dy-tris-tBu-DOTA-ester, have provided insights into the hydrolysis of tert-butyl esters in polycarboxylate structures. For instance, research investigating the hydrolysis of Dy-tris-tBu-DOTA-ester at 308 K (35°C) and pH 7.0 in D₂O characterized the process as a series of irreversible first-order reactions isuct.ru. This study identified a dominant intermediate hydrolysis product as the neutral monosubstituted complex, which exhibited the slowest hydrolysis rate isuct.ru. This suggests that the hydrolysis of tert-butyl esters on this compound may also proceed in a stepwise manner, with the rate being contingent upon the extent of esterification and the surrounding chemical environment.
The synthesis of DTPA derivatives often involves the cleavage of tert-butyl esters, typically employing mildly acidic conditions, such as those provided by trifluoroethanol, to prevent premature hydrolysis nih.gov. This indicates that this compound would likely demonstrate increased susceptibility to degradation when exposed to acidic research media. Conversely, in neutral or mildly alkaline buffer solutions commonly employed in biochemical assays, the tert-butyl ester groups are expected to maintain their integrity until subjected to targeted deprotection protocols.
Data Tables
The following tables summarize available quantitative data relevant to the hydrolysis and stability of tert-butyl esters, including data from analogous compounds where specific data for this compound is limited.
Table 1: Illustrative Hydrolysis Kinetics of tert-Butyl Formate This table presents data for tert-butyl formate as a representative example of tert-butyl ester hydrolysis behavior, as specific quantitative data for this compound across various media is limited in the provided literature.
| Conditions (pH, Temp) | Rate Constant (k) | Half-life (t½) | Reference |
| pH 5-7, 22°C (neutral) | k_N = 1.0 × 10⁻⁶ s⁻¹ | ~5 days | usgs.gov |
| pH 2, 4°C (acidic) | k_A = 2.7 × 10⁻³ M⁻¹s⁻¹ | ~6 hours | usgs.gov |
| pH 11, 22°C (basic) | k_B = 1.7 M⁻¹s⁻¹ | ~8 minutes | usgs.gov |
Table 2: Hydrolysis Rate Data for a Related Compound: Dy-tris-tBu-DOTA-ester This table provides hydrolysis kinetic data for a structurally related compound to illustrate stepwise ester hydrolysis in polycarboxylate systems.
| Conditions | Observed Process | Rate Constant (k) | Notes | Reference |
| 308 K (35°C), pH 7.0, D₂O | Stepwise hydrolysis of tert-butyl esters | Not quantified | Dominant intermediate: monosubstituted | isuct.ru |
This compound is engineered to provide enhanced stability during synthetic procedures and conjugation efforts, primarily due to the protective nature of its tert-butyl ester groups. These groups generally ensure stability in neutral to mildly alkaline research environments. However, tert-butyl esters are inherently prone to hydrolysis, particularly under acidic or Lewis acidic conditions, which are often employed for their controlled deprotection. While specific quantitative kinetic data for this compound across diverse research media is not extensively detailed in the available literature, the behavior observed in analogous tert-butyl esters and related polycarboxylate structures indicates that its stability is significantly influenced by pH. Acidic conditions are expected to accelerate degradation. Therefore, for applications where the integrity of the tert-butyl ester groups is critical, maintaining neutral to alkaline pH is advisable. Conversely, acidic environments will facilitate their cleavage, a process essential for activating the compound for its intended applications.
Compound List:
this compound
Computational and Theoretical Studies on Dtpa Tetra Tbu Ester and Its Derivatives
Molecular Modeling and Conformational Analysis of the Ligand Structure
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of ligands and how their spatial arrangement influences metal binding. While specific computational studies detailing the conformational landscape of DTPA-tetra(tBu)ester are not extensively detailed in the provided literature, general principles apply. The presence of the bulky tert-butyl ester groups is expected to significantly influence the ligand's flexibility and preferred conformations. These ester groups can introduce steric hindrance, affecting the accessibility of the donor atoms (nitrogen and oxygen) to metal ions.
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, charge distribution, and reactivity of molecules. For chelating agents, these calculations can provide insights into the nature of metal-ligand bonds, the distribution of electron density on donor atoms, and the energy of frontier molecular orbitals (HOMO and LUMO), which are indicative of a molecule's reactivity.
Although direct quantum chemical calculations focused on the electronic properties and reactivity of this compound were not explicitly found in the provided snippets, such studies are common for related chelators. For example, DFT calculations have been used to study the coordination environment and electronic structure of f-elements complexed with DTPA analogs like HEDTTA osti.gov. These studies help in understanding the electron distribution within the ligand and how it interacts with metal ions, predicting potential sites for chemical modification or degradation. Similarly, ab initio theoretical calculations have been employed to analyze the properties of lanthanide complexes derived from polyaminopolycarboxylic acids, offering insights into the electronic effects of structural modifications nih.gov.
Prediction of Metal-Ligand Binding Affinities and Optimized Complex Geometries
A key application of computational methods in chelator chemistry is the prediction of metal-ligand binding affinities and the determination of optimized complex geometries. These predictions are crucial for selecting appropriate chelators for specific radiometals used in imaging and therapy. DTPA itself is well-established for its strong affinity and kinetic inertness with various metal ions, including lanthanides and actinides osti.govosti.gov.
Simulation of Ester Cleavage Mechanisms and Pathways
The tert-butyl ester groups in this compound often serve as protecting groups that must be cleaved to reveal the free carboxylic acids for metal complexation or conjugation. The literature indicates that these ester groups are typically removed under acidic conditions. Common reagents and conditions reported for the cleavage of tert-butyl esters in DTPA derivatives and related compounds include:
Trifluoroacetic Acid (TFA): Often used in combination with radical scavengers (e.g., triisopropylsilane) in solvents like dichloromethane (B109758) (DCM) nih.govresearchgate.net. TFA is a strong acid that protonates the ester oxygen, facilitating nucleophilic attack by water or other species, or leading to carbocation formation and subsequent elimination of isobutene.
Hydrochloric Acid (HCl): Concentrated HCl solutions (e.g., 6 M) have also been employed for the cleavage of tert-butyl esters kuleuven.be.
Other Acidic Conditions: Cleavage with tetra-n-butylammonium fluoride (B91410) in dichloromethane has also been mentioned in the context of related ester cleavage uni-regensburg.de.
While the literature describes the experimental conditions for ester cleavage, specific computational simulations detailing the reaction mechanisms and pathways for this compound are not explicitly presented in the provided snippets. Such simulations would typically involve transition state calculations to map out the reaction coordinate, identify key intermediates, and quantify activation energies for different cleavage pathways.
Data Tables
| Property | Value | Source |
| CAS Number | 174267-71-1 | medchemexpress.com |
| Molecular Formula | C₃₀H₅₅N₃O₁₀ | macrocyclics.com |
| Molecular Weight | 617.77 g/mol | cd-bioparticles.net |
| Molecular Weight | 617.8 g/mol | macrocyclics.com |
Compound List
44Sc
AMBA/CB-TE2A-AR-06
Am(III)
BZH3
CHX-A"-DTPA
DCFPyL
Diethylenetriaminepentaacetic acid (DTPA)
DO3A-tri-t-butyl ester
DO3Apic-tris(allyl ester)
DO3Apic-tris(tBu)ester
DOTA
DOTA-TATE
DOTA-TOC
DOTA-tris(allyl ester)
DOTA-tris(benzyl ester)
DOTA-tris(methyl ester)
DOTA-tris(OPp ester)
DOTA-tris(tBu)ester
DOTAGA-tetra(tBu)ester
DOTATATE acetate (B1210297)
DTPA dianhydride
this compound
DTPA-tetra (t-Bu ester)
Em(III)
Eu(III)
Fmoc-Gln(Trt)-OH
Fmoc-Lys(Boc)-OH
Fmoc-Lys(Alloc)-OH
Fmoc-Lys(DOTA-tri-t-Bu-ester)-OH
Gd(III)-DOTA
Gd(III)-DTPA
H4octapa
HEDTTA (N-hydroxyethyl-diethylenetriamine-N,N',N'',N''-tetraacetic acid)
Indium-111
Lu(III)
Lutetium-177
MDTPA (monoreactive DTPA derivative)
p-NH2-Bn-DTPA-penta (t-Bu ester)
p-NCS-Bn-CHX-A"-DTPA
p-NCS-Bn-DOTA
PSMA
Sc(picaga)-DUPA
Terbium radionuclides
Tm(III)
tert-butyl bromoacetate (B1195939)
Yttrium-86/90
Yb(III)
Zn2BDPA
[18F]Galacto-RGD
[Pb(ampam)]2+
[Pb(EGTAm)]2+
[Pb(DTPAm)]2+
[89Zr]Zr4+)-T5
Q & A
Q. How to resolve contradictions in reported stability constants for this compound-metal complexes?
- Methodological Answer : Standardize measurement conditions (ionic strength, temperature, pH) across studies. Use potentiometric titration with a glass electrode calibrated for low-metal concentrations (<1 µM). Cross-validate results with alternative techniques (e.g., isothermal titration calorimetry) to account for experimental artifacts. Publish raw titration curves and stability constants with error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
